6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one
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Overview
Description
6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one is a bicyclic compound characterized by the presence of two fluorine atoms and a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated precursor with a nitrogen-containing compound, followed by cyclization to form the bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of specialized equipment and controlled reaction conditions is essential to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine .
Scientific Research Applications
6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialized materials and chemicals
Mechanism of Action
The mechanism of action of 6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane hydrochloride
- cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- 6,7-Dichloro-3-oxabicyclo[3.2.0]heptane-2,4-dione
Uniqueness
6,6-Difluoro-3-azabicyclo[3.1.0]hexan-2-one is unique due to the presence of two fluorine atoms, which can significantly alter its chemical reactivity and biological activity compared to similar compounds. This fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
IUPAC Name |
6,6-difluoro-3-azabicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO/c6-5(7)2-1-8-4(9)3(2)5/h2-3H,1H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWSYPVTIHBDAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2(F)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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